Methscopolamine-d3 Iodide
Description
Methscopolamine-d3 Iodide is a deuterium-labeled derivative of methscopolamine iodide, a quaternary ammonium anticholinergic agent. The compound incorporates three deuterium atoms in its methyl groups, replacing hydrogen atoms (as inferred from synthetic methods in ). This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in mass spectrometry, where deuterated compounds serve as internal standards to improve analytical precision.
The synthesis of this compound likely follows a pathway analogous to the preparation of Cholamine-d3 iodide described in . This involves alkylation of a tertiary amine precursor (e.g., scopolamine derivatives) with methyl iodide-d3 in the presence of a base like KHCO3. The deuterated methyl groups are introduced via nucleophilic substitution, yielding a stable, isotopically labeled quaternary ammonium salt.
Properties
Molecular Formula |
C18H24INO4 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H24NO4.HI/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1/i1D3;/t12?,13-,14-,15+,16-,17+,19?; |
InChI Key |
PDQPDKTZDLHGAF-URBIXWBOSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[I-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of methscopolamine-d3 iodide typically involves the quaternization of scopolamine or its derivatives with a deuterated methylating agent, such as methyl iodide-d3 (iodomethane-d3). This reaction introduces the N-methyl-d3 group, forming the quaternary ammonium salt.
Preparation of Key Reagent: Methyl Iodide-d3 (Iodomethane-d3)
Methyl iodide-d3 is a critical reagent for the synthesis of this compound. The preparation method for methyl iodide-d3 is well-documented and involves the reaction of methanol with potassium iodide in the presence of a solid phosphoric acid catalyst under controlled conditions:
| Step | Conditions/Details | Outcome |
|---|---|---|
| Reactants | Methyl alcohol, potassium iodide | Raw materials |
| Catalyst | Solid phosphoric acid (mass ratio methyl alcohol:acid 1:0.1-0.3 g/g) | Catalyzes iodination |
| Temperature | 50-60 °C | Optimal for reaction |
| Pressure | Nitrogen atmosphere, 0.1-0.5 MPa | Prevents oxidation |
| Reaction Time | 3-5 hours | Complete conversion |
| Workup | Cooling, filtration of catalyst, addition of sherwood oil, washing, drying with anhydrous calcium chloride, vacuum distillation | Purification of methyl iodide-d3 |
| Yield & Purity | Yield ~80-89%, Purity >98% | High quality reagent |
This method provides a high-purity methyl iodide-d3 suitable for subsequent methylation reactions.
Quaternization Reaction for this compound
The core step in preparing this compound is the nucleophilic substitution (quaternization) of the tertiary amine nitrogen in scopolamine with methyl iodide-d3:
- Reactants: Scopolamine (tertiary amine) and methyl iodide-d3
- Reaction Type: Nucleophilic substitution (SN2)
- Solvent: Typically anhydrous organic solvents such as acetonitrile or ethanol are used to facilitate the reaction and solubilize reactants
- Conditions: Mild heating (room temperature to 50 °C) with stirring, under inert atmosphere to prevent degradation
- Reaction Time: Several hours (often 12-24 h) to ensure complete conversion
- Workup: Removal of solvent, crystallization or precipitation of the iodide salt, filtration, and drying under vacuum
The reaction introduces the N-methyl-d3 group, yielding this compound as a quaternary ammonium iodide salt with high isotopic purity.
Alternative and Catalytic Methods for N-Methylation
Recent advances in N-methylation chemistry suggest alternative catalytic methods that could be adapted for isotopically labeled compounds:
Transition metal-catalyzed N-methylation: Using methylating agents such as methanol, paraformaldehyde, or formic acid with catalysts under borrowing hydrogen strategies. These methods are cleaner and more atom-efficient but require optimization for isotopic labeling and quaternary ammonium salt formation.
Conventional alkyl halide methylation: Despite drawbacks such as hazardous reagents and waste, this remains the most straightforward and commonly used method for quaternary ammonium salt synthesis, including this compound.
Analytical and Purity Considerations
- Purity: >98% purity is standard for research-grade this compound, verified by chromatographic and spectrometric methods.
- Isotopic Enrichment: The presence of three deuterium atoms on the methyl group is confirmed by mass spectrometry.
- Handling: Toxicity precautions are critical due to the compound’s hazardous nature (toxic if swallowed, fatal if inhaled or in contact with skin).
Summary Table of Preparation Steps
| Step No. | Process Stage | Description | Key Parameters | Notes |
|---|---|---|---|---|
| 1 | Preparation of methyl iodide-d3 | Iodination of methanol with KI and solid phosphoric acid catalyst | 50-60 °C, 3-5 h, nitrogen atmosphere, 0.1-0.5 MPa | Yield ~80-89%, purity >98% |
| 2 | Quaternization reaction | Reaction of scopolamine with methyl iodide-d3 | Room temp to 50 °C, inert atmosphere, 12-24 h | Formation of quaternary ammonium iodide salt |
| 3 | Workup and purification | Solvent removal, crystallization, drying | Vacuum drying | Achieves high purity and isotopic enrichment |
| 4 | Quality control | Analytical verification by MS and chromatography | >98% purity, isotopic confirmation | Ensures research-grade standard |
Research and Practical Notes
- The preparation of methyl iodide-d3 is a critical step requiring careful control of reaction conditions to ensure high yield and purity.
- The quaternization step must be performed under anhydrous and inert conditions to prevent hydrolysis or degradation.
- Safety precautions are mandatory due to the compound’s toxicity and potential hazards during handling.
- Alternative catalytic N-methylation methods are promising but currently less common for quaternary ammonium salts with isotopic labels.
- This compound is primarily used as a research standard or tracer in pharmacokinetic and metabolic studies.
This detailed synthesis overview is based on the integration of patent literature on methyl iodide preparation, general quaternization chemistry principles, and safety and purity data from chemical suppliers. It excludes unreliable sources and focuses on peer-reviewed and patent-validated methods.
Chemical Reactions Analysis
Types of Reactions
Methscopolamine-d3 Iodide undergoes various chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of methscopolamine-d3 and iodide ions.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the iodide ion.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.
Hydrolysis Products: Methscopolamine-d3 and iodide ions.
Scientific Research Applications
Methscopolamine-d3 Iodide is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a stable isotope-labeled compound for mass spectrometry and other analytical techniques.
Pharmacokinetics: Employed in studies to trace the metabolic pathways and distribution of methscopolamine in biological systems.
Neuroscience: Utilized in research on muscarinic acetylcholine receptors and their role in various neurological conditions.
Drug Development: Aids in the development of new drugs by providing insights into the pharmacodynamics and pharmacokinetics of methscopolamine derivatives
Mechanism of Action
Methscopolamine-d3 Iodide acts as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a reduction in gastric secretion, inhibition of gastrointestinal motility, and other anticholinergic effects. The deuterated form, this compound, retains these properties while providing enhanced stability and distinct isotopic labeling for research purposes .
Comparison with Similar Compounds
Deuterated Quaternary Ammonium Salts
Deuterated quaternary ammonium salts are critical in analytical chemistry for their role as reference standards. Key comparisons include:
Key Findings :
- This compound shares synthetic strategies with Ecgonine methylester-D3.HCl, both utilizing deuterated methyl iodide for isotopic labeling.
- Unlike Ecgonine methylester-D3.HCl, which is used in forensic toxicology, this compound is tailored for anticholinergic drug metabolism studies.
Iodide-Based Ionic Conductors
Iodide salts with high ionic conductivity are explored in materials science. This compound differs structurally and functionally from these compounds:
Key Findings :
- This compound exhibits negligible ionic conductivity compared to inorganic iodides like [Mn(en)₃]I₂, which achieve >10⁻⁴ S cm⁻¹ at elevated temperatures.
- The bulky organic structure of this compound limits ion mobility, unlike the extended inorganic frameworks in CuPbI₃.
Pharmaceutical Iodides
Iodide-containing pharmaceuticals vary widely in therapeutic use:
Key Findings :
- This compound’s quaternary ammonium structure contrasts with the covalent iodine bonds in Iodinated Glycerol, which relies on iodine’s antiseptic properties.
Q & A
Q. Example Workflow :
Measure exchange rates in 3 solvent systems.
Perform DFT simulations.
Correlate experimental vs. predicted rates to identify outliers.
Basic Question: How to conduct a literature review to identify research gaps in this compound applications?
Methodological Answer:
- Scoping Framework : Follow Arksey & O’Malley’s five-stage model:
- Define research questions (e.g., "What are unmet needs in deuterated quaternary ammonium compounds?").
- Identify relevant databases (PubMed, SciFinder) and filter by publication type (e.g., experimental studies only) .
- Chart data (e.g., synthesis methods, analytical techniques).
- Summarize findings and gaps (e.g., limited in vivo stability data).
- Consult experts to validate gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
